(S)-4-vinyl-dihydrofuran-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-ethenyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJAAMXYEHZSLP-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S 4 Vinyl Dihydrofuran 2 3h One and Its Derivatives
Enantioselective Synthetic Strategies for (S)-4-Vinyl-Dihydrofuran-2(3H)-One
The creation of the chiral center at the C4 position of the dihydrofuranone ring is a key challenge in the synthesis of this compound. To address this, a range of enantioselective strategies have been developed, primarily relying on asymmetric catalysis. These methods employ chiral catalysts to induce stereoselectivity, leading to the desired enantiomer in high purity.
Asymmetric Catalysis for Stereocontrol
Asymmetric catalysis stands as a powerful tool for the efficient construction of chiral molecules. In the context of this compound synthesis, various transition metal and organocatalytic systems have been successfully implemented to control the stereochemical outcome of key bond-forming reactions.
Rhodium catalysts have proven effective in asymmetric transformations. One notable application is the rhodium-catalyzed olefin isomerization/enantioselective intramolecular Alder-ene reaction cascade. nih.gov This approach has been utilized to synthesize a variety of substituted dihydrobenzofurans and dihydronaphthofurans with good yields and high enantiomeric excesses (ee). nih.gov The intramolecular Alder-ene reaction, a powerful carbon-carbon bond-forming reaction, has been a focus of both intramolecular and, more recently, intermolecular asymmetric synthesis. nih.govresearchgate.net While the intramolecular variant is well-established for creating chiral five- and six-membered rings, the intermolecular version has presented greater challenges. nih.govresearchgate.net Nevertheless, recent advancements have demonstrated successful rhodium-catalyzed intermolecular enantioselective Alder-ene type reactions. nih.govresearchgate.net Additionally, rhodium-catalyzed cycloaddition reactions, such as the [5 + 2] cycloaddition of 3-acyloxy-1,4-enynes and alkynes, offer a pathway to seven-membered rings with diverse functionalities. acs.org
A highly diastereo- and enantioselective intramolecular Alder-ene reaction has also been developed using a chiral N,N′-dioxide/nickel(II) complex as the catalyst, providing a route to various chroman and tetrahydroquinoline derivatives. rsc.org
Table 1: Rhodium-Catalyzed Enantioselective Synthesis Data
| Catalyst System | Reaction Type | Substrate Type | Product Type | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Cationic Rhodium(I)/(R)-BINAP | Isomerization/Intramolecular Alder-Ene | Phenol-linked 1,7-enynes | Dihydrobenzofurans | Good | High | nih.gov |
| Cationic Rhodium(I)/(R)-BINAP | Isomerization/Intramolecular Alder-Ene | Naphthol-linked 1,7-enynes | Dihydronaphthofurans | Good | High | nih.gov |
| Rhodium Complex | Intermolecular Alder-Ene | Cyclopentenes and Silylacetylenes | Chiral (E)-vinylsilane tethered cyclopentenes | High | High | nih.govresearchgate.net |
| Cationic Rhodium(I) | Intramolecular [5+2] Cycloaddition | 3-Acyloxy-1,4-enynes and Alkynes | Seven-membered rings | - | - | acs.org |
| Neutral Rhodium(I) | Intermolecular [5+2] Cycloaddition | 3-Acyloxy-1,4-enynes and Alkynes | Seven-membered rings | - | - | acs.org |
Iridium-catalyzed asymmetric hydrogenation represents a highly efficient method for the synthesis of chiral alcohols and their corresponding lactones from prochiral ketoesters. These catalysts, particularly those featuring chiral P,N ligands, have demonstrated broad applicability and high enantioselectivity for a variety of substrates, including those without specific functional groups for coordination. acs.org This methodology has been successfully applied to the enantioselective synthesis of valuable intermediates, such as those for the drug Ezetimibe, achieving excellent enantioselectivities (up to >99% ee) and high turnover numbers. researchgate.net
The development of iridium catalysts with chiral phosphine-oxazoline (PHOX) ligands has been a significant advancement in this field. acs.org These catalysts have shown remarkable performance in the asymmetric hydrogenation of unfunctionalized alkenes, α,β-unsaturated esters, and ketones. nih.gov The stereochemical outcome of the hydrogenation can be controlled by the choice of the (E)- or (Z)-isomer of the starting alkene, leading to the formation of enantiomeric products with high ee. nih.gov Furthermore, iridium-catalyzed asymmetric hydrogenation has been extended to more challenging substrates like heteroaromatics, where substrate activation strategies using Lewis or Brønsted acids have enabled the hydrogenation of molecules with multiple nitrogen atoms with high enantioselectivity. dicp.ac.cn Convergent and tandem strategies, such as the isomerization-hydrogenation of allylic alcohols, have also been developed, allowing for the conversion of a mixture of isomers into a single, highly enantioenriched tertiary alcohol. diva-portal.org
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation for Chiral Lactone Synthesis
| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Chiral Spiro Iridium Catalyst (S)-1a | γ- and δ-Ketoacids | Optically active γ- and δ-hydroxy acids/lactones | Up to >99% | researchgate.net |
| Ir-PHOX Complexes | Unfunctionalized Alkenes, α,β-Unsaturated Esters, Ketones | Chiral Alkanes, Esters, Alcohols | Up to 99% | nih.gov |
| Iridium/Diphosphine Complex with Lewis/Brønsted Acid | Pyrazolo[1,5-a]pyrimidines | Chiral Tetrahydropyrazolo[1,5-a]pyrimidines | Up to 99% | dicp.ac.cn |
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have proven to be particularly effective in promoting a wide range of enantioselective transformations. nih.govnih.gov These catalysts can act as bifunctional activators, utilizing their hydrogen phosphate (B84403) moiety as both a Brønsted acid and a Lewis base. umich.edu
In the context of lactone synthesis, CPAs have been successfully employed in the desymmetrization of prochiral diesters to generate enantioenriched lactones containing α-quaternary centers. nih.gov This is achieved through an intramolecular cyclization where the CPA coordinates to the substrate, creating a rigid transition state that allows for the discrimination of enantiotopic ester groups. nih.gov The methodology has been refined to utilize low catalyst loadings (as low as 1 mol%) and achieve high enantioselectivities. nih.gov CPAs have also been instrumental in the kinetic resolution of racemic alcohols and the synthesis of various heterocyclic compounds. researchgate.net
Brønsted base activation is another key organocatalytic strategy. acs.org This approach has been used to generate dienolates from 5-substituted-furan-2(3H)-ones, which can then participate in cycloaddition reactions to form complex polycyclic products bearing a γ-butyrolactone motif. acs.org The use of N-heterocyclic carbenes (NHCs) as organocatalysts has also been explored. NHCs can act as Brønsted bases to activate alcohols for polymerization reactions or directly as nucleophiles to initiate ring-opening of lactones. researchgate.net Furthermore, the combination of a Brønsted base, such as DBU, with a nucleophilic initiator like thioacetic acid has been shown to be effective in the ring-opening polymerization of lactones to form polythioesters. nih.gov
Table 3: Organocatalytic Approaches to Lactone Synthesis
| Catalyst/Promoter | Reaction Type | Substrate | Product | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| (R)- or (S)-TRIP (Chiral Phosphoric Acid) | Enantioselective Desymmetrization | Disubstituted hydroxy tert-butyl malonates | Enantioenriched lactones with α-quaternary center | Excellent | nih.gov |
| Chiral BINOL-type Phosphoric Acid | Asymmetric Allylation | (Hetero)aromatic aldehydes and allylzinc species | β-substituted α-methylene-butyrolactones | 68 to >99% | nih.gov |
| Brønsted Base | [8 + 2]-Cycloaddition | 5-Substituted-furan-2(3H)-ones and 8,8-dicyanoheptafulvene | Polycyclic products with γ-butyrolactone motif | - | acs.org |
| N-Heterocyclic Carbene (NHC) | Ring-Opening Polymerization | δ-valerolactone | Polyesters | - | researchgate.net |
Palladium catalysis is a versatile and powerful tool in organic synthesis, enabling a wide array of transformations for the construction of complex molecules, including lactones. datapdf.com Palladium-catalyzed hydroesterification of alkenes, for instance, provides a direct route to lactones and esters. organic-chemistry.orgnih.govrsc.org This reaction can be performed using various carbon monoxide surrogates, such as phenyl formate (B1220265) or even carbon dioxide in combination with a hydrosilane. organic-chemistry.orgrsc.orgrsc.org Importantly, asymmetric versions of this reaction have been developed, affording chiral lactones with good enantioselectivity. organic-chemistry.orgacs.org The regioselectivity of the hydroesterification can often be controlled by tuning reaction parameters. rsc.org
Table 4: Palladium-Catalyzed Synthesis of Lactones and Derivatives
| Reaction Type | Catalyst System | Substrate(s) | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Hydroesterification | Pd(OAc)2/PPh3 | Alkenylphenols, Phenyl Formate | Lactones | High yields and regioselectivity, asymmetric potential | organic-chemistry.orgacs.org |
| Hydroesterification | Palladium Catalyst | Alkenes, CO2, Hydrosilane | Esters and Lactones | CO2 as a C1 source, tunable regioselectivity | rsc.orgrsc.org |
| Allylic Alkylation | Palladium/Chiral Ligand | Racemic bicyclo[2.2.0] lactone | Enantioenriched Cyclobutenes | Diastereodivergent, access to all stereoisomers | nih.gov |
| Allylic Substitution | Palladium/Chiral Ligand | (±)-2-cyclohexen-1-yl acetate | Enantiomerically pure bicyclic lactone | Key step in (-)-Wine Lactone synthesis | researchgate.net |
| Intramolecular Allylic Alkylation | Palladium Catalyst | Ester-tethered allylic substrates | γ-Lactones | Silyl group assistance for reactivity and control | datapdf.com |
| [3+2] Cycloaddition | Palladium Catalyst | 4-Vinyl-4-butyrolactones, Ketenes | Dihydrofurans | In situ generation of ketenes | researchgate.net |
Copper-catalyzed reactions have become increasingly important in organic synthesis due to the low cost and low toxicity of copper salts compared to other transition metals. rsc.org In the context of lactone synthesis, copper-catalyzed coupling reactions have been employed to construct key precursors. For example, the copper(I)-catalyzed coupling of 2-bromophenols with dimethyl malonate provides a route to 3-(methoxycarbonyl)benzofuran-2(3H)-one derivatives. acs.org
Copper catalysts are also effective in promoting tandem reactions that lead to complex heterocyclic structures. A base-promoted and copper(I)-catalyzed tandem cyclization-C(sp2)-N coupling of vinyl malononitriles with ortho-nitrochalcones has been developed to access acridones and their fused derivatives. acs.org Furthermore, copper-promoted Hiyama cross-coupling reactions of arylsilanes with thiuram reagents have been established for the synthesis of aryl dithiocarbamates. nih.govfrontiersin.org These examples highlight the versatility of copper catalysis in facilitating the formation of carbon-heteroatom bonds, which is a crucial aspect in the synthesis of many heterocyclic compounds, including lactone derivatives.
Table 5: Copper-Promoted Reactions in Heterocycle Synthesis
| Reaction Type | Catalyst/Promoter | Substrates | Product | Reference |
|---|---|---|---|---|
| Coupling Reaction | Copper(I) | 2-Bromophenols, Dimethyl Malonate | 3-(Methoxycarbonyl)benzofuran-2(3H)-one derivatives | acs.org |
| Tandem Cyclization-C(sp2)-N Coupling | Base, Copper(I) | Vinyl Malononitriles, Ortho-Nitrochalcones | Acridones and Fused Derivatives | acs.org |
Chiral Pool Synthesis and Derivatization (e.g., from d-glucono-δ-lactone)
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. D-glucono-δ-lactone, a derivative of D-glucose, serves as an economical and accessible chiral template for the synthesis of various lactones. researchgate.net A notable strategy involves the one-pot conversion of D-glucono-δ-lactone into a γ-vinyl-β-hydroxy-γ-lactone intermediate. researchgate.netresearchgate.net This key intermediate can then undergo further transformations to yield a variety of derivatives.
For instance, the synthesis of naturally occurring lactones like (4R,5R)-4-hydroxy-γ-decalactone has been achieved from d-glucono-δ-lactone in a few steps. researchgate.net The process involves the formation of the γ-vinyl-β-hydroxy-γ-lactone, followed by cross-metathesis with an appropriate olefin and subsequent hydrogenation to produce syn-lactones. researchgate.net Furthermore, a palladium-catalyzed allylic isomerization of the γ-vinyl-β-hydroxy-γ-lactone can lead to anti-lactones in high yields. researchgate.net This approach highlights the versatility of using a common chiral precursor to access a range of stereoisomers. The synthesis of other complex natural products, such as Marliolide and Vittarilide-B, has also been accomplished using a carbohydrate-based approach starting from D-glucose. nih.gov
Diastereoselective Approaches (e.g., Using Chiral Auxiliaries, Crystallization-Induced Diastereomer Separation)
Diastereoselective methods are crucial for controlling the stereochemistry of newly formed chiral centers. These approaches often employ chiral auxiliaries or exploit physical separation techniques like crystallization.
Chiral Auxiliaries:
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the provided context, the general principle is widely applied in asymmetric synthesis. For instance, chiral acetals have been evaluated as effective chiral directors in asymmetric Diels-Alder reactions. sfu.ca Similarly, N-acyl-oxazolidin-2-ones (Evans' auxiliaries) have been used in the asymmetric synthesis of hydroxylated γ-lactones. bath.ac.uk These methodologies could potentially be adapted for the synthesis of the target compound.
Crystallization-Induced Diastereomer Separation (CIDS):
Crystallization-Induced Diastereomer Transformation (CIDT) is a powerful technique for obtaining a single diastereomer from a mixture. researchgate.netresearchgate.net This process involves the crystallization of one diastereomer from a solution where the diastereomers are in equilibrium. researchgate.net As one diastereomer crystallizes, the equilibrium shifts, converting the other diastereomer into the less soluble form, ultimately leading to a high yield of a single, pure diastereomer. researchgate.net This method is particularly effective when the diastereomeric salts form a simple eutectic mixture. researchgate.net For example, 2-quinolone-4-carboxamide derived from (S)-proline, which exists as a mixture of two diastereomers, converges to a single diastereomer upon crystallization. rsc.org A recent development is photo-driven CIDT, which uses a photochemical racemization scheme to interconvert amine enantiomers, allowing for a theoretical yield of 100% for the desired enantiomer. princeton.edu
| Diastereoselective Method | Description | Key Features | Potential Application |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | High diastereoselectivity, well-established methods (e.g., Evans' auxiliaries). bath.ac.uk | Asymmetric alkylation or other C-C bond-forming reactions to set the stereocenter. |
| Crystallization-Induced Diastereomer Separation (CIDS) | Separation of diastereomers based on differences in solubility, often coupled with in-situ epimerization. | Can provide high yields of a single diastereomer, applicable to salt-forming compounds. researchgate.net | Resolution of a diastereomeric mixture of a precursor to this compound. |
Key Synthetic Transformations and Reaction Types for Dihydrofuranone Scaffolds
The construction and functionalization of the dihydrofuranone core involve a variety of key chemical reactions.
Lactonization Pathways
Lactonization, the formation of the cyclic ester, is a fundamental step in the synthesis of dihydrofuranones.
Intramolecular cyclization is a common strategy for forming the lactone ring. This can involve the cyclization of a hydroxy acid or a related precursor. nih.gov For instance, the Dieckmann condensation, an intramolecular Claisen condensation of a diester, can produce a β-ketoester which can be a precursor to lactones. youtube.com Another approach involves the intramolecular cyclization of 5-halo- or 5-nitro-substituted furanylamides. nih.gov Radical-based intramolecular cyclizations, often using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN), preferentially form five-membered rings. youtube.comlibretexts.org
Radical-induced lactonization offers a mild and selective method for constructing lactone rings. One such method involves the use of hypervalent iodine(III) reagents with potassium bromide, which facilitates the direct synthesis of aryl lactones from carboxylic acids through selective benzylic C-H abstraction. organic-chemistry.org This process avoids the harsh conditions often associated with metal-based oxidation methods. organic-chemistry.org A titanium(III)-mediated radical-induced approach has also been developed for synthesizing bicyclic δ-lactones. researchgate.net
Photocatalyzed reactions represent a growing area in organic synthesis. While specific photocatalyzed approaches for the direct synthesis of this compound are not detailed in the provided search results, photocatalysis is used in related transformations. For example, a photo-driven crystallization-induced diastereomer transformation has been developed for α-chiral benzylic amines, demonstrating the potential of light-mediated reactions in stereoselective synthesis. princeton.edu
Ring-Opening Reactions and Subsequent Chemical Functionalization
The dihydrofuranone ring can be opened to allow for further functionalization, providing access to a diverse range of acyclic compounds with defined stereochemistry. For example, Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals can yield functionalized 1-hydroxycarbazoles. mdpi.com The reactivity of the ring-opening reaction of tetrahydrofuran (B95107) has been studied theoretically, providing insights into the factors affecting the activation energies of such transformations. nih.gov The resulting ring-opened products can be valuable intermediates for the synthesis of complex molecules.
| Transformation | Description | Reagents/Conditions | Outcome |
| Intramolecular Cyclization | Formation of the lactone ring from an open-chain precursor. | Bu₃SnH/AIBN, Dieckmann condensation conditions. youtube.comyoutube.com | Dihydrofuranone ring system. |
| Radical-Induced Lactonization | Lactone formation via a radical intermediate. | Hypervalent iodine(III) reagents/KBr. organic-chemistry.org | Selective formation of lactones under mild conditions. organic-chemistry.org |
| Ring-Opening | Cleavage of the lactone ring to form an acyclic compound. | Lewis acids, nucleophiles. mdpi.com | Functionalized acyclic intermediates for further synthesis. mdpi.com |
Cross-Coupling Reactions for Vinyl and Alkyl Substituents
Cross-coupling reactions are powerful tools for forging carbon-carbon bonds, and they have been effectively employed in the synthesis and functionalization of dihydrofuran-2(3H)-one systems. These methods allow for the introduction of diverse vinyl and alkyl groups, enhancing the structural complexity and potential applications of the target molecules.
Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. For instance, vinyl and aryl triflates can be coupled with 2-furylzinc chloride in the presence of a palladium(0) catalyst to yield 2-vinyl- and 2-arylfurans, which can serve as precursors to the dihydrofuranone core. researchgate.net The Negishi coupling, which utilizes organozinc reagents, is another valuable technique. It has been applied to the synthesis of carbo-substituted quinazolines from halogenated precursors, demonstrating its potential for creating C-C bonds in heterocyclic systems. nih.gov The Suzuki-Miyaura coupling, employing organoboron compounds, has also been used to introduce aryl and vinyl substituents. nih.gov
Copper-catalyzed cross-coupling reactions have also emerged as a viable alternative. For example, copper-promoted Hiyama cross-coupling of arylsilanes has been demonstrated to be effective. frontiersin.org Furthermore, copper catalysts have been utilized in various cross-coupling reactions, including C-N, C-S, and C-O bond formation, highlighting their versatility in organic synthesis. beilstein-journals.org
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. The development of more efficient and robust catalytic systems remains an active area of research.
Table 1: Examples of Cross-Coupling Reactions in Heterocyclic Synthesis
| Coupling Reaction | Catalyst/Reagents | Substrates | Product Type | Ref. |
| Palladium-catalyzed | Pd(PPh₃)₄ | Vinyl/Aryl Triflates, 2-Furylzinc Chloride | 2-Vinyl/2-Arylfurans | researchgate.net |
| Negishi Coupling | Pd(PPh₃)₄ | Halogenated Quinazolines, Organozinc Reagents | Carbo-substituted Quinazolines | nih.gov |
| Suzuki-Miyaura Coupling | Pd(OAc)₂/Phosphine Ligand | Halogenated Quinazolinones, Arylboronic Acids | Aryl-substituted Quinazolinones | nih.gov |
| Hiyama Coupling | Copper Catalyst | Arylsilanes, Thiuram Reagents | Aryl Dithiocarbamates | frontiersin.org |
Cycloaddition Reactions (e.g., Michael-Initiated Pinnick Oxidative Spirolactonization, [3+2] Cycloaddition, [8+2]-Cycloaddition)
Cycloaddition reactions provide a convergent and stereocontrolled approach to the construction of the dihydrofuran-2(3H)-one ring system. Various cycloaddition strategies have been developed, each offering unique advantages in terms of substrate scope and efficiency.
Michael-Initiated Pinnick Oxidative Spirolactonization: While not directly forming the this compound core, this type of reaction is relevant for the synthesis of spiro-γ-butyrolactones. An example is the m-CPBA-mediated oxidation of β-furyl amides, which leads to the formation of spiro-γ-butenolide-γ-butyrolactones. nih.gov This process involves an intramolecular cyclization of a tethered amide acting as a nucleophile. nih.gov
[3+2] Cycloaddition: This is a widely used method for constructing five-membered rings. In the context of dihydrofuran-2(3H)-one synthesis, copper-catalyzed asymmetric formal [3+2] cycloadditions of β-ketoesters with propargylic esters have been developed to produce highly functionalized dihydrofurans. dicp.ac.cnnih.gov These reactions can yield 2,3-dihydrofurans with an exocyclic double bond, which can be further modified. dicp.ac.cnnih.gov Ruthenium(II)-catalyzed [3+2] cycloadditions of diazodicarbonyl compounds with olefins also provide an efficient route to multi-substituted dihydrofurans. researchgate.net Gold-catalyzed formal [3+2] cycloadditions using propiolates as dipolarophiles and butenediol derivatives as 1,3-dipoles have also been reported. rsc.org
[8+2] Cycloaddition: This higher-order cycloaddition has been utilized in the reaction of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene to produce complex polycyclic systems. acs.org While not a direct synthesis of the target molecule, it demonstrates the utility of furanones as components in cycloaddition reactions.
The stereochemistry of cycloaddition reactions is often predictable based on frontier molecular orbital theory, allowing for the synthesis of specific stereoisomers. libretexts.org
Table 2: Overview of Cycloaddition Reactions for Dihydrofuranone Synthesis
| Cycloaddition Type | Key Reagents/Catalysts | Substrate Examples | Product Features | Ref. |
| Michael-Initiated Pinnick Oxidative Spirolactonization | m-CPBA | β-Furyl amides | Spiro-γ-butenolide-γ-butyrolactones | nih.gov |
| [3+2] Cycloaddition | Cu(OTf)₂/Chiral Ligand | β-Ketoesters, Propargylic esters | Enantioselective, Highly functionalized dihydrofurans | dicp.ac.cnnih.gov |
| [3+2] Cycloaddition | Ruthenium(II) complexes | Diazodicarbonyl compounds, Olefins | Multi-substituted dihydrofurans | researchgate.net |
| [8+2] Cycloaddition | Organocatalyst | 5-Substituted-furan-2(3H)-ones, 8,8-Dicyanoheptafulvene | Polycyclic systems | acs.org |
Rearrangements and Isomerizations (e.g., Oxy-Claisen Condensation, Allylic Isomerization)
Rearrangement and isomerization reactions offer strategic pathways to construct and modify the dihydrofuran-2(3H)-one skeleton, often from readily available starting materials.
Oxy-Claisen Rearrangement: The Claisen rearrangement, a powerful C-C bond-forming reaction, and its variants are instrumental in synthesizing γ-butyrolactones. The Johnson-Claisen and Ireland-Claisen rearrangements of allylic alcohols and their ester derivatives, respectively, can generate γ,δ-unsaturated carboxylic acids, which are precursors to γ-butyrolactones. researchgate.net For instance, the indium-mediated Reformatsky-Claisen rearrangement of an α,α-dibromoacetate derivative has been utilized in the total synthesis of (−)-dihydrosporothriolide, a bis-γ-butyrolactone natural product. acs.org The Claisen rearrangement has also been employed to synthesize cyclooctanones, which can be further elaborated. lsu.edu
Allylic Isomerization: The isomerization of allylic alcohols is a key transformation that can be used to position a double bond correctly for subsequent cyclization reactions. pitt.edu For example, platinum(II)-catalyzed isomerization of oxo-alkynes can lead to the formation of cyclic allyl vinyl ethers, which are related to the dihydrofuranone structure. acs.org
These rearrangement and isomerization reactions often proceed with high stereoselectivity, making them valuable tools in the asymmetric synthesis of complex molecules.
Precursor-Based Synthetic Approaches to Dihydrofuran-2(3H)-ones
Utilization of Vinyl Azides and Ynamides
A notable strategy for the synthesis of dihydrofuran-2(3H)-ones involves the use of vinyl azides and ynamides as key precursors. nih.govsemanticscholar.org A room-temperature nucleophilic addition of vinyl azides to propargylic alcohols, catalyzed by BF₃·Et₂O, provides an efficient route to 4-ynamides. acs.orgnih.govorganic-chemistry.org These ynamides can then undergo an intramolecular cyclization using the Vilsmeier reagent (POCl₃/DMF) to afford dihydrofuran-2(3H)-ones. acs.orgnih.govorganic-chemistry.org This cyclization represents a novel use of alkynes as nucleophiles in Vilsmeier-type reactions. acs.orgnih.govorganic-chemistry.org The reaction demonstrates broad substrate scope and tolerates various functional groups. organic-chemistry.org
Synthesis from Alkenoic Acids and Aldehydes
The synthesis of γ-butyrolactones from alkenoic acids is a classical and widely employed approach. mdpi.com Oxidative lactonization of alkenoic acids is a common transformation. mdpi.com More recently, methods utilizing photoredox catalysis have been developed for the synthesis of γ-butyrolactones from alkenes and unsaturated acids. acs.orgnih.gov These reactions often proceed via a polar radical crossover cycloaddition (PRCC) mechanism. acs.orgnih.gov
Furthermore, a continuous flow synthesis of hydroxy lactones from alkenoic acids has been reported, offering a scalable and efficient method. rsc.org The reaction of aldehydes with other reagents can also lead to the formation of the dihydrofuranone ring. For example, NHC-catalyzed reactions of enals with isatins have been used to construct spirooxindole-γ-butyrolactones. mdpi.com
Application of Optically Active Sulfoxides
Optically active sulfoxides can be employed as chiral auxiliaries to induce asymmetry in the synthesis of γ-butyrolactones. While direct application to this compound is not explicitly detailed in the provided context, the principle of using chiral sulfoxides in asymmetric synthesis is well-established. medcraveonline.com For instance, flavin-containing monooxygenases are valuable biocatalysts for the preparation of optically active sulfoxides. researchgate.net The development of new reaction systems for the synthesis of highly optically active α,γ-substituted γ-butyrolactones has been achieved through the SmI₂-induced reductive coupling of chiral acrylates with ketones in the presence of a chiral proton source. nih.gov
Scalable Synthesis and Industrial Relevance of this compound
The demand for enantiomerically pure this compound in large quantities has spurred the development of cost-effective and efficient synthetic routes suitable for industrial production. A notable and practical approach involves a multi-step process that has been successfully scaled up to produce kilogram quantities of the target molecule with high enantiomeric purity. researchgate.net
A robust and economically viable synthesis commences with the production of the racemic version of 4-vinyldihydrofuran-2(3H)-one. This is achieved through a hydroquinone-catalyzed oxy-Claisen condensation between 2-butene-1,4-diol (B106632) and triethyl orthoacetate. The reaction is conducted at elevated temperatures, initially at 120 °C to drive off the ethanol (B145695) byproduct, followed by a prolonged heating period at 150 °C. This straightforward procedure provides the racemic lactone in high yield. researchgate.net
The crucial step in obtaining the desired (S)-enantiomer is a diastereomeric resolution. The racemic lactone undergoes ring-opening upon reaction with the chiral amine, (S)-1-benzylmethylamine, to form a mixture of diastereomeric hydroxyl-amides. The desired (S,S)-diastereomer is then selectively isolated through crystallization. researchgate.net
Finally, the enantiopure this compound is liberated from the isolated diastereomer by acidic hydrolysis. This step effectively breaks the amide bond and reforms the lactone ring, yielding the final product with an enantiomeric ratio exceeding 99%. This entire process has been successfully implemented on a large scale, demonstrating its industrial viability. researchgate.net
Table 1: Key Steps in the Scalable Synthesis of this compound researchgate.net
| Step | Reaction | Reagents and Conditions | Scale | Yield |
| 1 | Racemic Lactone Synthesis | 2-butene-1,4-diol, triethyl orthoacetate, hydroquinone; 120 °C then 150 °C for 48h | 40.0 kg of 2-butene-1,4-diol | 86% |
| 2 | Diastereomeric Resolution | rac-4-Vinyldihydrofuran-2(3H)-one, (S)-1-benzylmethylamine | Not specified | Not specified |
| 3 | Acidic Hydrolysis | (S,S)-hydroxyl-amide, acidic conditions | Not specified | Good overall yield |
The industrial relevance of this compound is underscored by its extensive use as a versatile starting material in the synthesis of a wide array of complex molecules. researchgate.net Its bifunctional nature, possessing both a lactone and a vinyl group, allows for a diverse range of chemical transformations, making it an ideal synthon for constructing intricate molecular architectures. For instance, it serves as a key intermediate in the synthesis of various natural products and their analogues, which are often of significant interest to the pharmaceutical and agrochemical industries. researchgate.netlookchem.com The stability and predictable reactivity of this lactone further enhance its utility as a reliable building block in multi-step synthetic campaigns. lookchem.com
Chemical Reactivity and Mechanistic Aspects of S 4 Vinyl Dihydrofuran 2 3h One
Reactions Involving the Vinyl Moiety
The exocyclic double bond of (S)-4-vinyl-dihydrofuran-2(3H)-one is susceptible to a variety of reactions typical of olefins, serving as a handle for further molecular elaboration.
Addition Reactions to the Olefinic Bond
The vinyl group readily undergoes addition reactions, allowing for the introduction of new functional groups. While specific studies on this compound are not extensively detailed in isolation, its reactivity can be inferred from well-established transformations of vinyl groups on similar scaffolds.
Hydrogenation : The double bond can be saturated via catalytic hydrogenation to yield (S)-4-ethyl-dihydrofuran-2(3H)-one. This transformation is typically achieved using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The selective hydrogenation of a vinyl group in the presence of a lactone is a common and high-yielding reaction.
Dihydroxylation : The vinyl group can be converted to a vicinal diol through dihydroxylation. This can be accomplished using reagents like osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, alkaline potassium permanganate (B83412) (KMnO₄) khanacademy.orgorganic-chemistry.orgmasterorganicchemistry.com. The Sharpless asymmetric dihydroxylation, for instance, has been successfully applied to 5-aryl-2-vinylfurans, producing diols in high enantiomeric excess, highlighting the applicability of this method to vinyl-substituted heterocyclic systems nih.gov. This reaction would convert the vinyl group into a 1,2-dihydroxyethyl substituent.
| Reaction | Reagents | Product Functional Group |
| Hydrogenation | H₂, Pd/C | Ethyl |
| Dihydroxylation | OsO₄ (cat.), NMO | 1,2-Dihydroxyethyl |
Transformations Leading to Novel Cyclic Structures
The vinyl group is an excellent participant in cycloaddition reactions, serving as a two-carbon (2π) component for the construction of new ring systems. Palladium-catalyzed cycloadditions of 4-vinyl-4-butyrolactones are particularly well-developed for creating diverse cyclic and heterocyclic frameworks. These reactions typically proceed through a decarboxylative ring-opening of the lactone to form a zwitterionic π-allyl-palladium intermediate, which then acts as a five-carbon synthon in annulation reactions.
[3+2] Cycloaddition : Palladium-catalyzed [3+2] decarboxylative cycloaddition of 4-vinyl-4-butyrolactones with sulfamate-derived cyclic imines has been shown to produce sulfamate-fused pyrrolidine (B122466) derivatives in high yields and with good diastereoselectivity rsc.org.
[5+3] and [5+4] Cycloadditions : In more complex cycloadditions, 4-vinyl-4-butyrolactones can act as five-membered all-carbon synthons. They have been used in palladium-catalyzed [5+3] annulations with azomethine imines to construct eight-membered ring-fused heterocycles. Similarly, a formal [5+4] cycloaddition with N-tosyl azadienes yields benzofuran-fused nine-membered heterocyclic compounds with excellent yields and diastereoselectivities nih.gov.
| Cycloaddition Type | Reactant Partner | Product Ring System | Catalyst |
| [3+2] | Sulfamate-derived cyclic imine | Sulfamate-fused pyrrolidine | Palladium |
| [5+3] | Azomethine imine | Eight-membered N-heterocycle | Palladium |
| [5+4] | N-Tosyl azadiene | Nine-membered N-heterocycle | Palladium |
Reactions at the Lactone Ring and Adjacent Positions
The γ-lactone is an ester, and its reactivity is dominated by the electrophilic nature of the carbonyl carbon. This allows for nucleophilic attack and subsequent ring-opening or transformation, while the α-position offers a site for enolate-based functionalization.
Nucleophilic Attack and Ring Transformations to Heterocycles (e.g., Pyrrolones, Pyridazinones, Triazoles)
The ester moiety within the lactone ring is a prime target for nucleophilic attack, particularly by nitrogen nucleophiles, which can lead to ring-opening followed by intramolecular cyclization to form various N-heterocycles. This strategy is a common route for converting furanones into other biologically relevant scaffolds nih.gov.
Pyrrolone Synthesis : Reaction with primary amines or ammonia (B1221849) can lead to the formation of γ-lactams (pyrrolidin-2-ones). The process involves nucleophilic acyl substitution where the amine attacks the carbonyl carbon, opening the lactone ring to form a hydroxy amide intermediate, which then cyclizes to the pyrrolone. For example, the reaction of a furanone with ethyl glycinate (B8599266) in the presence of sodium ethoxide has been reported to yield the corresponding pyrrolone derivative nih.gov.
Pyridazinone Synthesis : Hydrazine and its derivatives are key reagents for transforming γ-lactones into pyridazinones. The reaction proceeds via hydrazinolysis of the lactone to form a hydrazide intermediate, which then undergoes intramolecular cyclization to yield the stable six-membered dihydropyridazinone ring system nih.gov. Refluxing furanones with phenylhydrazine (B124118) in sodium ethoxide has been shown to produce N-phenyl pyridazinone derivatives in good yields nih.gov.
Triazole Synthesis : While direct conversion is less common, the lactone can be a precursor to triazoles. One potential pathway involves the reaction with aminoguanidine. The initial nucleophilic attack would open the lactone, and subsequent condensation and cyclization could lead to the formation of a 5-substituted 3-amino-1,2,4-triazole derivative mdpi.com.
Functionalization and Derivatization of the Dihydrofuranone Core
The dihydrofuranone core can be modified at positions other than the carbonyl group, most notably at the α-carbon (C3).
α-Alkylation : The protons on the α-carbon of the lactone are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lactone enolate. This enolate can then react with various electrophiles, like alkyl halides, in an α-alkylation reaction researchgate.net. This method allows for the introduction of alkyl or allyl groups at the C3 position. For γ-butyrolactone, reaction with LDA at -78°C followed by the addition of methyl iodide or allyl bromide results in the corresponding α-substituted lactone in good yield researchgate.net. This methodology is applicable for the derivatization of the this compound core.
Metal-Coordinated Reactivity and Mechanistic Studies
The interaction of this compound with transition metals, particularly palladium, is a cornerstone of its utility in synthesis. These reactions often involve the coordination of the metal to the vinyl group, followed by a signature ring-opening event.
The predominant mechanism in palladium-catalyzed cycloadditions of 4-vinyl-4-butyrolactones involves the initial oxidative addition of a Pd(0) complex to the lactone. This is not a simple C-O bond cleavage but rather a decarboxylative process that is facilitated by the strain of the lactone ring and the presence of the vinyl group. This step generates a zwitterionic π-allyl-palladium(II) intermediate. This intermediate is a versatile 1,5-dipole, with nucleophilic character at the terminal carbon of the allyl unit and electrophilic character at the palladium-bound carbons. It is this intermediate that engages with various dipolarophiles or nucleophiles in cycloaddition or annulation reactions to form larger ring systems rsc.orgnih.gov. The choice of ligands on the palladium catalyst is crucial for controlling the reactivity and selectivity of these transformations.
Regiospecific Thermal Rearrangements (e.g., Iron Complexes of 3-methylene-exo-4-vinyldihydrofuran-2(3H)-one)
There is no available research data specifically detailing the regiospecific thermal rearrangements of iron complexes of 3-methylene-exo-4-vinyldihydrofuran-2(3H)-one. Theoretical considerations suggest that such complexes, if synthesized, could potentially undergo a variety of thermally induced rearrangements. The specific outcomes would likely be influenced by the nature of the iron's coordination sphere and the reaction conditions.
Hypothetical rearrangement pathways could include skeletal reorganization of the lactone ring or shifts of the exocyclic double bond. The regiospecificity of such reactions would be a critical aspect to investigate, determining which isomers are preferentially formed. Without experimental data, any discussion of specific products or their relative yields remains speculative.
Table 1: Potential Factors Influencing Hypothetical Thermal Rearrangements
| Factor | Potential Influence |
| Ligands on Iron | Steric and electronic properties could direct the rearrangement to specific sites. |
| Temperature | Higher temperatures might favor thermodynamically more stable isomers. |
| Solvent | Solvent polarity could influence the stability of potential intermediates. |
Applications As a Chiral Synthon in Complex Molecule Synthesis
Construction of Diverse Lactone and Furan (B31954) Derivatives
Formation of Bridged Bicyclic Lactones
(S)-4-vinyl-dihydrofuran-2(3H)-one serves as a key precursor in the synthesis of chiral bridged bicyclic lactones. These structural motifs are prevalent in a wide array of biologically active natural products and pharmaceuticals. nih.gov The synthesis of these complex structures often involves strategic intramolecular reactions, where the stereochemistry of the starting material dictates the stereochemical outcome of the final product.
One prominent method for the construction of bridged bicyclic lactones is through intramolecular cyclization reactions. researchgate.netscienceworldjournal.org Methodologies such as the ene-reaction, catalyzed by Lewis acids, have proven effective in forming these intricate ring systems. scienceworldjournal.org The vinyl group of this compound can participate as the "ene" component in such reactions, leading to the formation of a new carbon-carbon bond and the construction of the bicyclic framework. The inherent chirality of the starting lactone ensures the enantioselective formation of the bridged product.
Table 1: Lewis Acids in Ene-Reactions for Bicyclic Lactone Synthesis
| Lewis Acid | Typical Reaction Conditions | Outcome |
|---|---|---|
| Me2AlCl | DCM, -78 °C to RT | Formation of the desired bicyclic lactone. scienceworldjournal.org |
| BF3·OEt2 | Varies | Catalyzes the intramolecular ene reaction. scienceworldjournal.org |
| AlCl3 | Varies | Effective in promoting cyclization. scienceworldjournal.org |
Research has demonstrated that the choice of Lewis acid can significantly influence the yield and stereoselectivity of the cyclization. scienceworldjournal.org For instance, MgBr2·OEt2 has been identified as a particularly effective catalyst for achieving high yields and selectivities in the formation of 8-membered bicyclic lactones. scienceworldjournal.org
Precursor to Gamma-Hydroxybutyric Acid Derivatives, Tetrahydrofurans, and 1,4-Butanediols
The structural framework of this compound makes it a versatile precursor for a range of important chemical compounds, including derivatives of gamma-hydroxybutyric acid (GHB), tetrahydrofurans, and 1,4-butanediols.
Gamma-Hydroxybutyric Acid (GHB) Derivatives: this compound is a substituted γ-butyrolactone (GBL). nih.gov GBL and its derivatives are direct precursors to GHB and its analogues. science.govscience.gov The lactone ring can be readily hydrolyzed under basic conditions to yield the corresponding γ-hydroxybutyric acid derivative. The vinyl substituent at the 4-position allows for the synthesis of a variety of substituted GHB analogues with potential applications in medicinal chemistry.
Tetrahydrofurans: The dihydrofuranone ring of this compound can be chemically modified to produce substituted tetrahydrofurans. Reduction of the lactone carbonyl group, followed by further chemical transformations, can lead to the formation of highly functionalized tetrahydrofuran (B95107) rings. nih.gov The vinyl group offers a handle for introducing additional functionality or for participating in further cyclization reactions. The synthesis of enantiomerically pure substituted tetrahydrofurans is of significant interest due to their presence in numerous natural products with diverse biological activities. nih.gov
1,4-Butanediols: 1,4-Butanediol (B3395766) (BDO) and its derivatives are important industrial chemicals used in the production of polymers and other materials. researchgate.netrsc.orgnih.gov this compound can be converted to substituted 1,4-butanediols through reductive cleavage of the lactone ring. This process typically involves the use of strong reducing agents, such as lithium aluminum hydride, which reduce the carbonyl group and open the ring to form the diol. The resulting chiral 1,4-butanediol derivative can then be utilized in the synthesis of other complex molecules.
Table 2: Synthetic Targets from this compound
| Precursor | Target Compound Class | Key Transformation |
|---|---|---|
| This compound | Gamma-Hydroxybutyric Acid Derivatives | Lactone hydrolysis |
| This compound | Substituted Tetrahydrofurans | Carbonyl reduction and further modification |
Derivatization to Spirolactones
Spirolactones are a class of compounds characterized by a spirocyclic junction where two rings share a single carbon atom, with one of the rings being a lactone. These structures are found in a number of biologically active natural products and synthetic compounds. nih.govacs.org The derivatization of this compound can provide a pathway to chiral spirolactones.
The synthesis of spirolactones from furan-containing precursors has been achieved through multi-enzymatic pathways involving oxidation and rearrangement reactions. nih.govacs.org A similar strategy can be envisioned for this compound. The vinyl group can be functionalized to introduce a nucleophilic group that can then participate in an intramolecular cyclization onto the lactone carbonyl or an adjacent electrophilic center.
Alternatively, the vinyl group can undergo reactions such as epoxidation followed by ring-opening and subsequent cyclization to form the spirocyclic system. The stereochemistry of the starting material would be crucial in controlling the stereochemistry of the newly formed spirocenter. While direct examples of the derivatization of this compound to spirolactones are not prevalent in the provided search results, the chemical reactivity of the vinyl and lactone moieties suggests that such transformations are synthetically feasible and would represent a valuable application of this chiral synthon.
Computational and Theoretical Investigations of S 4 Vinyl Dihydrofuran 2 3h One
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For reactions involving (S)-4-vinyl-dihydrofuran-2(3H)-one, methods like Density Functional Theory (DFT) are frequently employed to calculate the energies of various species along a proposed reaction coordinate.
The study of reaction pathways for dihydrofuranone derivatives often involves investigating their formation or subsequent transformations. For instance, the synthesis of γ-butyrolactones from styrene (B11656) and acrylic acid has been explored using the M06-2X-D3/ma-def2SVP method to understand the reaction mechanisms under photocatalysis researchgate.net. While this study does not directly involve this compound, the principles of applying DFT to elucidate reaction mechanisms, including the identification of transition states and intermediates, are broadly applicable.
A critical aspect of this modeling is the identification and characterization of transition states—the highest energy points along the reaction pathway. The geometric and energetic properties of these transient structures govern the kinetics of a reaction. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are used to locate these transition states, and frequency calculations are performed to confirm their nature (i.e., having exactly one imaginary frequency).
Computational Prediction and Rationalization of Stereochemical Outcomes
Given the chiral nature of this compound, a key application of computational chemistry is to predict and explain the stereochemical outcomes of its reactions. The stereoselectivity of a reaction is determined by the relative energies of the diastereomeric transition states leading to different stereoisomeric products.
Computational models can calculate these energy differences with high accuracy, allowing for the prediction of which stereoisomer will be preferentially formed. For example, in reactions where this compound acts as a substrate, the approach of a reagent to the molecule will be influenced by the steric and electronic properties of the existing stereocenter. Quantum chemical calculations can model these interactions and predict the favored trajectory of the incoming reactant, thus rationalizing the observed stereoselectivity.
Analysis of Electronic Structure and Reactivity Principles
The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a wealth of information about the distribution of electrons within this compound, which can be used to predict its chemical behavior.
Key electronic properties that are often calculated include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in understanding the molecule's role in chemical reactions. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity).
The reactivity of α,β-unsaturated lactones has been analyzed using quantum-chemical studies, which have shown that they are significantly more reactive as Michael acceptors than their acyclic ester counterparts nih.govrsc.orgrsc.org. This increased reactivity can be rationalized by analyzing their electronic structures.
Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a region of negative potential around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and regions of positive potential elsewhere, indicating sites for nucleophilic attack.
Various reactivity indices can also be calculated from the electronic structure data. These indices, such as global electrophilicity and nucleophilicity, provide a quantitative measure of a molecule's reactivity and can be used to compare the reactivity of this compound with other related compounds.
Below is a hypothetical data table illustrating the kind of information that could be generated from a computational analysis of this compound. Please note that these values are for illustrative purposes only and are not based on actual published research for this specific compound.
| Computational Parameter | Predicted Value | Method/Basis Set |
| HOMO Energy | -7.2 eV | B3LYP/6-31G |
| LUMO Energy | -0.5 eV | B3LYP/6-31G |
| HOMO-LUMO Gap | 6.7 eV | B3LYP/6-31G |
| Dipole Moment | 3.5 D | B3LYP/6-31G |
| Global Electrophilicity Index (ω) | 2.5 eV | B3LYP/6-31G |
| Global Nucleophilicity Index (N) | 1.8 eV | B3LYP/6-31G |
Such a table would provide a concise summary of the key electronic properties of the molecule, offering valuable insights for predicting its behavior in chemical reactions.
Conclusion and Future Research Directions
Summary of Current Methodological Advances in the Synthesis and Application of (S)-4-Vinyl-Dihydrofuran-2(3H)-One
This compound, a chiral γ-butyrolactone, has garnered attention as a versatile building block in organic synthesis. The γ-butyrolactone moiety is a privileged structure found in numerous natural products and biologically active molecules, driving significant research into its synthesis. mdpi.com Methodological advances have provided several routes to the core dihydrofuran-2(3H)-one skeleton, which can be adapted for the synthesis of the 4-vinyl substituted target.
A prominent synthetic approach involves the reaction of biorenewable ethyl levulinate with a vinyl nucleophile, such as vinylmagnesium bromide. nih.govroyalsocietypublishing.org This method provides direct access to the racemic 4-methyl-4-vinyl-γ-butyrolactone, a closely related structure, highlighting a key strategy for constructing the vinyl-substituted lactone core. royalsocietypublishing.org Other general methods for γ-butyrolactone synthesis that could be tailored include intramolecular cyclizations of γ-hydroxybutanoic acid precursors, halolactonization of pentenoic acids, and various transition-metal-catalyzed reactions. mdpi.com For instance, palladium-catalyzed cycloadditions of 4-vinyl-4-butyrolactones with ketenes have been shown to produce 2,3-dihydrofurans, demonstrating the reactivity of the vinyl lactone scaffold. organic-chemistry.org Furthermore, syntheses using vinyl azides as precursors offer a pathway to the dihydrofuran-2(3H)-one ring system through a sequence involving the generation of a propargylic carbocation, nucleophilic addition, and subsequent Schmidt rearrangement. nih.gov
In terms of applications, the vinyl group imparts crucial functionality, enabling this compound and its derivatives to serve as valuable monomers in polymer chemistry. The chemoselective polymerization of multivinyl-functionalized γ-butyrolactones, safeguarding the γ-vinyl group while polymerizing through another reactive site, has been achieved using Lewis pair catalysis. nih.govroyalsocietypublishing.org This produces high-molecular-weight functional polymers that can be thermally cured into crosslinked materials, indicating potential applications in advanced material science. nih.gov The inherent chirality and the presence of both a lactone and a vinyl group make it a valuable synthon for creating complex molecules and for diversity-oriented synthesis. mdpi.com
Table 1: Selected Synthetic Approaches to the Vinyl Dihydrofuran-2(3H)-one Scaffold
| Starting Material | Reagents | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Ethyl Levulinate | Vinylmagnesium Bromide | γ-Vinyl-γ-valerolactone | Utilizes biorenewable starting material. | nih.govroyalsocietypublishing.org |
| Propargylic Alcohols, Vinyl Azides | BF₃·H₂O | Dihydrofuran-2(3H)-ones | Involves Schmidt rearrangement of a nitrilium intermediate. | nih.gov |
| 4-Vinyl-4-butyrolactones | Acyl Chlorides, Pd₂(dba)₃·CHCl₃/XantPhos | 2,3-Dihydrofurans | Palladium-catalyzed [3+2] cycloaddition. | organic-chemistry.org |
| Allylic Alcohols | CO₂ Radical Anion, Photoredox/HAT Catalysis | γ-Butyrolactones | Novel radical hydrocarboxylation followed by cyclization. | acs.org |
Emerging Trends in Asymmetric Catalysis and Synthetic Strategies
Achieving the enantiopure (S)-configuration of 4-vinyl-dihydrofuran-2(3H)-one efficiently is a key challenge that modern asymmetric catalysis seeks to address. While a dedicated synthesis for this specific molecule is not extensively documented, several emerging trends in asymmetric synthesis are highly applicable. au.dk
One of the most direct strategies is the asymmetric hydrogenation of a corresponding unsaturated precursor, such as 4-vinyl-furan-2(5H)-one. Catalytic asymmetric hydrogenation is a powerful tool for creating stereocenters. dicp.ac.cn For example, palladium-catalyzed asymmetric hydrogenation of 4-substituted 3-alkoxycarbonylfuran-2(5H)-ones has been shown to produce chiral 3,4-disubstituted dihydrofuran-2(3H)-ones with high diastereoselectivity and enantioselectivity. dicp.ac.cn Adapting such a protocol, perhaps with rhodium or iridium catalysts known for their efficacy in asymmetric hydrogenation, could provide a direct route to the target molecule.
Organocatalysis represents another major frontier, offering metal-free alternatives for asymmetric transformations. au.dk The development of bifunctional catalysts, such as those derived from cinchona alkaloids, has enabled highly stereocontrolled cascade reactions to form complex heterocyclic systems. acs.org An organocatalytic approach could be envisioned through a Michael addition to a vinyl-containing acceptor or a dynamic kinetic resolution of a racemic mixture of 4-vinyl-dihydrofuran-2(3H)-one.
Transition metal-catalyzed cross-coupling and cyclization reactions are also evolving rapidly. Copper hydride (CuH)-catalyzed regiodivergent coupling of vinyl heteroarenes with carbonyls, where the choice of ligand dictates the reaction pathway, demonstrates the high level of control now possible in asymmetric synthesis. nih.gov A similar strategy could potentially be developed starting from a simpler precursor to install the vinyl group enantioselectively. Furthermore, crystallization-induced diastereomer transformations (CIDT) have emerged as a powerful method for controlling multiple stereocenters. nih.gov This process combines a partially selective asymmetric catalytic reaction with a crystallization step that funnels multiple diastereomers into a single, thermodynamically stable crystalline product, offering a path to high stereopurity. nih.gov
Table 2: Emerging Asymmetric Strategies Applicable to this compound Synthesis
| Strategy | Catalyst Type | Precursor Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Palladium, Rhodium, Iridium | 4-Vinyl-furan-2(5H)-one | Direct reduction of C=C bond to create chiral center. | dicp.ac.cn |
| Organocatalysis | Chiral Amines, Phosphines, Cinchona Alkaloids | Various | Metal-free, cascade potential, high enantioselectivity. | au.dkacs.org |
| Ligand-Controlled CuH Catalysis | Copper/Chiral Ligand | Vinyl heteroarenes (analogous) | Regio- and enantioselectivity controlled by ligand choice. | nih.gov |
| Crystallization-Induced Diastereomer Transformation | Chiral Brønsted Base | Racemic/diastereomeric mixture | Stereoconvergence to a single crystalline diastereomer. | nih.gov |
Untapped Potential in Complex Molecular Architecture and Functional Material Design through this compound Derivatives
The bifunctional nature of this compound—possessing a reactive vinyl group and a modifiable lactone ring—opens considerable avenues for future research in both complex molecule synthesis and materials science.
The vinyl group is a versatile handle for a multitude of chemical transformations currently underutilized in the context of this specific scaffold. It is an ideal substrate for:
Olefin Metathesis: Cross-metathesis with other olefins could introduce a wide array of functionalized side chains, rapidly building molecular complexity.
Cycloaddition Reactions: As a dienophile in Diels-Alder reactions or in [2+2] cycloadditions, it can be used to construct intricate polycyclic systems.
Hydrofunctionalization: Reactions such as hydroformylation, hydroamination, or hydroboration-oxidation can be used to introduce aldehydes, amines, or alcohols, respectively, serving as secondary points for diversification.
These transformations would allow chemists to leverage the defined (S)-stereocenter as an anchor point for building libraries of complex chiral molecules, which could be screened for biological activity, given that the furanone core is a known pharmacophore. ijabbr.com The strategy of using enantiopure building blocks derived from readily available sources for diversity-oriented synthesis (DOS) is a powerful paradigm, and this compound is an ideal candidate for such programs. mdpi.com
In the realm of functional materials , the polymerization of related vinyl-functionalized γ-butyrolactones has already demonstrated the potential to create polymers with high glass transition temperatures and thermal stability. nih.govroyalsocietypublishing.org The untapped potential lies in exploring the polymerization of enantiopure this compound or its derivatives. This could lead to the development of chiral polymers with unique properties, such as:
Chiral Stationary Phases: For enantioselective separations in chromatography.
Smart Materials: Polymers that respond to specific stimuli due to the stereochemically defined structure.
Biocompatible or Biodegradable Materials: Leveraging the lactone backbone, which can be susceptible to hydrolysis, to create materials for biomedical applications.
By systematically modifying the vinyl group prior to polymerization or by developing copolymers with other functional monomers, a new class of advanced materials with precisely controlled architectures and properties could be realized, extending the utility of this versatile chiral building block far beyond traditional organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
